1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane
Overview
Description
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane is a chemical compound with the molecular formula C14H29NO6 and a molecular weight of 307.38 g/mol . It is also known as Aza-21-crown-7. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane typically involves the cyclization of linear polyethers with nitrogen-containing compounds. One common method involves the reaction of a linear polyether with a nitrogen nucleophile under basic conditions to form the cyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product as it forms. The use of automated systems and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium.
Substitution Reactions: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Complexation Reactions: These reactions typically occur in aqueous or organic solvents, with the crown ether and metal salt being mixed together at room temperature.
Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in solvents like ethanol or acetonitrile.
Major Products Formed
Complexation Reactions: The major products are metal-crown ether complexes, which are often used in various applications such as phase transfer catalysis and ion-selective electrodes.
Substitution Reactions: The products depend on the specific reactants used but generally involve the replacement of a leaving group with the nitrogen atom of the crown ether.
Scientific Research Applications
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups and the nitrogen atom in the ring provide multiple coordination sites for binding metal ions. This complexation process is driven by the electrostatic attraction between the positively charged metal ions and the electron-rich oxygen and nitrogen atoms .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane can be compared with other crown ethers such as:
18-Crown-6: This compound has six oxygen atoms in its ring and is known for its ability to complex with potassium ions.
15-Crown-5: This compound has five oxygen atoms in its ring and is selective for sodium ions.
12-Crown-4: This compound has four oxygen atoms in its ring and is selective for lithium ions.
The uniqueness of this compound lies in its additional nitrogen atom, which provides an extra coordination site and can enhance its binding affinity for certain metal ions .
Properties
IUPAC Name |
1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-3-16-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17-4-2-15-1/h15H,1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHLRJXUSEBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCOCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216972 | |
Record name | 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66843-21-8 | |
Record name | 1,4,7,10,13,16-Hexaoxa-19-azacycloheneicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66843-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZA-21-crown-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066843218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZA-21-CROWN-7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEL610CH8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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